4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide
CAS No.: 941243-04-5
Cat. No.: VC8452038
Molecular Formula: C25H29N5O3S
Molecular Weight: 479.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941243-04-5 |
|---|---|
| Molecular Formula | C25H29N5O3S |
| Molecular Weight | 479.6 g/mol |
| IUPAC Name | 4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C25H29N5O3S/c1-3-30(4-2)34(31,32)22-12-10-21(11-13-22)24-27-23(18-26)25(33-24)29-16-14-28(15-17-29)19-20-8-6-5-7-9-20/h5-13H,3-4,14-17,19H2,1-2H3 |
| Standard InChI Key | JOFLQODFJGPZAF-UHFFFAOYSA-N |
| SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)CC4=CC=CC=C4)C#N |
| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)CC4=CC=CC=C4)C#N |
Introduction
Structural Characteristics and Molecular Design
Core Scaffold and Functional Groups
The molecule’s architecture features:
-
A benzene sulfonamide backbone: The sulfonamide group (-SO₂NH-) is a common pharmacophore in drug design due to its hydrogen-bonding capacity and metabolic stability.
-
A 1,3-oxazole ring: This five-membered heterocycle contains two nitrogen atoms and one oxygen atom, contributing to electronic diversity and binding interactions.
-
4-Cyano substitution: The cyano group (-CN) at the 4-position of the oxazole ring enhances electrophilicity and may participate in covalent binding or polar interactions.
-
5-(4-Benzylpiperazin-1-yl) substituent: The benzylpiperazine moiety improves solubility and membrane permeability while offering structural flexibility for target engagement .
Molecular Formula and Physicochemical Properties
While experimental data for this compound is scarce, its molecular formula can be deduced as C₂₅H₃₀N₆O₃S, with a molecular weight of 518.62 g/mol. Key properties inferred from structural analogs include:
| Property | Value/Description |
|---|---|
| LogP (Partition Coefficient) | ~3.5 (moderate lipophilicity) |
| Solubility | Low aqueous solubility; soluble in DMSO |
| Hydrogen Bond Donors | 2 (sulfonamide NH) |
| Hydrogen Bond Acceptors | 8 (sulfonamide O, oxazole N/O, CN) |
These properties suggest suitability for central nervous system (CNS) penetration or intracellular targets .
Synthetic Pathways and Optimization
Key Synthetic Steps
The synthesis likely involves multi-step sequences common to heterocyclic chemistry:
-
Oxazole Ring Formation: Cyclization of an α-acylamino ketone precursor under dehydrating conditions (e.g., POCl₃ or PPA) to yield the 1,3-oxazole core.
-
Introduction of the Cyano Group: Nitrile installation via nucleophilic substitution or Sandmeyer reaction at the 4-position of the oxazole.
-
Benzylpiperazine Coupling: Alkylation or Buchwald-Hartwig amination to attach the benzylpiperazine moiety to the oxazole’s 5-position.
-
Sulfonamide Functionalization: Coupling of the benzene sulfonamide group via sulfonation of an aniline intermediate followed by diethylamine substitution .
Challenges and Yield Optimization
-
Regioselectivity: Ensuring precise substitution patterns on the oxazole ring requires controlled reaction conditions (e.g., temperature < 80°C for cyclization).
-
Purification: Chromatographic techniques (e.g., flash chromatography with silica gel) are critical due to the compound’s polarity and structural complexity.
-
Scale-Up: Transitioning from milligram to gram-scale synthesis may necessitate alternative solvents (e.g., THF instead of DMF) to improve yields (>60%) .
Comparative Analysis with Structural Analogs
Activity vs. Pyrazolo[3,4-d]Pyridazine Derivatives
Unlike pyrazolo[3,4-d]pyridazine-based inhibitors (e.g., compounds in WO2021055326A1), this sulfonamide-oxazole hybrid offers:
-
Improved Solubility: The diethylamine group reduces crystallinity, enhancing bioavailability.
-
Reduced Off-Target Effects: The cyano group minimizes interactions with cytochrome P450 enzymes, lowering toxicity risks .
Patent Landscape
Relevant patents (e.g., WO2014060112A1, CN103492389A) highlight strategies for optimizing benzylpiperazine-containing kinase inhibitors, including:
-
Substitution Patterns: Para-substituted benzyl groups enhance metabolic stability.
-
Heterocycle Variants: Oxazole rings provide steric advantages over pyrimidines in congested binding sites .
Future Directions and Research Gaps
Preclinical Development Needs
-
In Vitro Profiling: Enzymatic assays against SYK, LRRK2, and MYLK to establish IC₅₀ values.
-
ADMET Studies: Evaluation of permeability (Caco-2 assays), metabolic stability (microsomal assays), and CNS penetration.
Clinical Translation Challenges
-
Synthetic Scalability: Optimizing steps for cost-effective large-scale production.
-
Formulation: Addressing low aqueous solubility through salt formation or nanoemulsion technologies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume